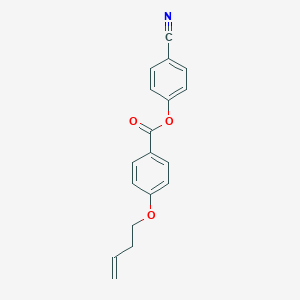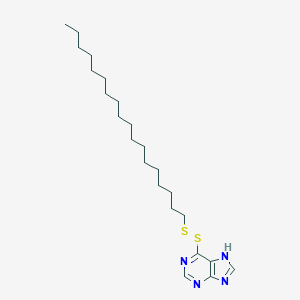
苯硒烯基氯
描述
Phenylselenenyl chloride is a versatile reagent used in organic synthesis . It serves as a useful synthon for 2-amino alcohols .
Synthesis Analysis
Phenylselenenyl chloride is used in the preparation of (cyclobut-1-enylselanyl)benzene . A new method for the syn-dichlorination of alkenes at room temperature has been proposed by Denmark et al. The method uses diselenide (PhSeSePh) as the precatalyst, benzyltriethylammonium chloride (BnEt 3 NCl) as the source of chlorine, and an N -fluoropyridinium salt as the oxidant to recover the catalyst .Molecular Structure Analysis
Phenylselenenyl chloride has a molecular formula of C6H5ClSe . Its molecular weight is 191.53 g/mol .Chemical Reactions Analysis
Phenylselenenyl chloride is used in the preparation of (cyclobut-1-enylselanyl)benzene . It is also involved in a reaction mechanism that involves the generation of allylic selenide from prenyl moiety via [1,3]-sigmatropic rearrangement, followed by oxidation and [2,3]-sigmatropic rearrangement .Physical And Chemical Properties Analysis
Phenylselenenyl chloride has a molecular weight of 191.53 g/mol . It is soluble in methanol . It has a melting point of 59-62 °C and a boiling point of 120 °C/20 mmHg .科学研究应用
- Phenylselenenyl chloride participates in base-promoted cycloselenoetherification reactions with alkenols. This process involves the formation of cyclic ethers (such as tetrahydrofuran and tetrahydropyran derivatives) under mild conditions . The resulting oxygen heterocycles are essential building blocks in the synthesis of biologically active natural products.
- Phenylselenenyl chloride serves as a key reagent in the preparation of (cyclobut-1-enylselanyl)benzene. This compound has applications in organic synthesis and can be used as a versatile synthon for various chemical transformations .
- Phenylselenenyl chloride, in combination with iron(III) chloride, has been successfully optimized for specific reactions. For instance, it provides excellent yields in the synthesis of certain products, such as dihydronaphthalenes .
Cycloselenoetherification of Alkenols
Synthesis of (Cyclobut-1-enylselanyl)benzene
Iron(III) Chloride-Mediated Reactions
作用机制
Target of Action
Phenylselenenyl chloride primarily targets alkenols . It is a synthon for 2-amino alcohols , meaning it is used as a building block in the synthesis of these compounds.
Mode of Action
The compound interacts with its targets through a two-step mechanism. The first step involves an electrophilic addition of the reagent to the double bond of the alkenols . This results in the formation of a selenonium cation . In the second phase of the reaction, the nucleophilic oxygen from the hydroxyl group of the alcohol attacks the selenonium cation, leading to the formation of a ring .
Biochemical Pathways
The biochemical pathways affected by Phenylselenenyl chloride are those involved in the synthesis of 2-amino alcohols . The compound facilitates the intramolecular cyclization of alkenols , which is a crucial step in the construction of oxygen heterocycles present in several biologically active natural products .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The result of Phenylselenenyl chloride’s action is the formation of cyclic ethers . These ethers are key components in a variety of physiologically active natural products .
Action Environment
The action of Phenylselenenyl chloride is influenced by the presence of bases . Bases facilitate the intramolecular cyclization process by forming a hydrogen bond with the alkenol’s OH-group . The reaction with triethylamine has been shown to be the fastest .
安全和危害
属性
IUPAC Name |
phenyl selenohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXADMLESSGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205679 | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylselenenyl chloride | |
CAS RN |
5707-04-0 | |
| Record name | Benzeneselenenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroselenobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroselenobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenylselenenyl chloride react with olefins?
A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.
Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?
A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]
Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?
A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []
Q4: What is the molecular formula and weight of phenylselenenyl chloride?
A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.
Q5: Is there any spectroscopic data available for phenylselenenyl chloride?
A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]
Q6: What solvents are commonly used with phenylselenenyl chloride?
A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.
Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?
A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.
Q8: Can phenylselenenyl chloride act as a catalyst?
A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.
Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?
A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.
Q10: How does the phenylseleno group influence the reactivity of the molecule?
A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.
A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.
Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?
A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]
Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?
A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



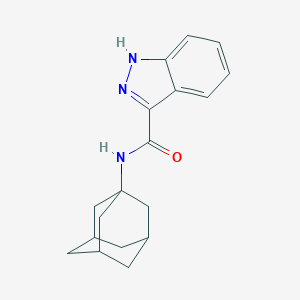

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
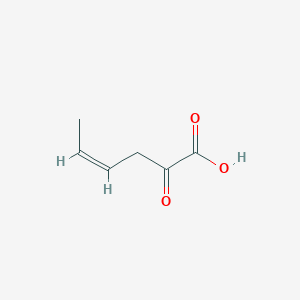

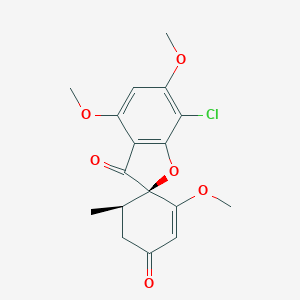
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)





